N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide
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Overview
Description
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with an ethylbenzoyl group and an acetamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group is introduced via Friedel-Crafts acylation, where piperazine reacts with ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate product with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide
- N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}acetamide
Uniqueness
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethylbenzoyl group differentiates it from similar compounds, potentially leading to distinct pharmacological effects and applications.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-17-4-6-18(7-5-17)21(26)24-14-12-23(13-15-24)20-10-8-19(9-11-20)22-16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,25) |
InChI Key |
DKDYHUIUGFFDJI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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